molecular formula C6H3Cl3O2S B1301959 2,3-Dichlorobenzenesulfonyl chloride CAS No. 82417-45-6

2,3-Dichlorobenzenesulfonyl chloride

Cat. No. B1301959
CAS RN: 82417-45-6
M. Wt: 245.5 g/mol
InChI Key: PQODWTNHDKDHIW-UHFFFAOYSA-N
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Patent
US04645527

Procedure details

To a stirred solution of 70.0 g of 2,3-dichloroaniline in 51 mL of acetic acid was added 180 mL of concentrated hydrochloric acid portionwise. External cooling was used to maintain the temperature below 50° C. To this thick mixture at -5° C. was added a solution of 37.0 g of sodium nitrite in 80 mL of water dropwise at a rate that maintained the temperature below 50° C. After the addition was complete, the cloudy mixture was stirred at 0° C. for 10 minutes, and was then poured slowly into a suspension of 500 mL of acetic acid, 150 mL of sulfur dioxide and 10 g of cupric chloride dihydrate at 10°-20° C. Moderate gas evolution with excessive foaming occurred, but subsided after approximately ten minutes. This light brown mixture was stirred at ambient temperature for 1-1.5 hours and was then poured into 2 L of ice water with stirring. The resultant light brown precipitate was filtered, washed twice with 200 mL portions of water, and dried to yield 110 g of 2,3-dichlorobenzenesulfonyl chloride as a light brown solid, m.p. 56°-58° C., which was used without further purification; IR (nujol): 1375, 1175 cm-1.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[ClH:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>C(O)(=O)C.O>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[S:15]([Cl:10])(=[O:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Name
Quantity
51 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)=O
Name
cupric chloride dihydrate
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the cloudy mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
External cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
that maintained the temperature below 50° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
subsided after approximately ten minutes
STIRRING
Type
STIRRING
Details
This light brown mixture was stirred at ambient temperature for 1-1.5 hours
Duration
1.25 (± 0.25) h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resultant light brown precipitate was filtered
WASH
Type
WASH
Details
washed twice with 200 mL portions of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 110 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.